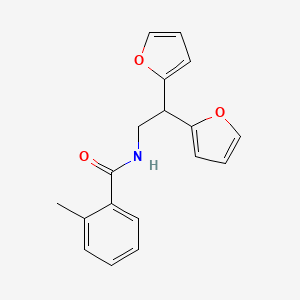

N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzamide” is likely an organic compound that contains a benzamide group (a benzene ring attached to a carboxamide group) and a di(furan-2-yl)ethyl group (an ethyl group attached to two furan rings). Benzamides and furans are both common structures in medicinal chemistry, often found in biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a benzamide core with a 2-methyl substitution, and a 2,2-di(furan-2-yl)ethyl group attached to the nitrogen of the amide. The furan rings could potentially participate in aromatic stacking interactions or hydrogen bonding .Scientific Research Applications

Enzymatic Synthesis of Biobased Polyesters

N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzamide and its derivatives have applications in the enzymatic synthesis of biobased polyesters. These polyesters are synthesized using furan-based compounds as building blocks, showing the potential for creating sustainable and environmentally friendly materials. The furan polyesters obtained have been studied for their physical properties, demonstrating the versatility of furan-based compounds in material science (Jiang et al., 2014).

Antimicrobial and Antioxidant Activities

Compounds related to this compound have been evaluated for their antibacterial, antiurease, and antioxidant activities. These studies highlight the potential of furan derivatives in medicinal chemistry for developing new therapeutic agents with antibacterial and antioxidant properties (Sokmen et al., 2014).

Catalysis and Organic Synthesis

Furan derivatives, including those structurally related to this compound, have been explored in catalysis and organic synthesis. They serve as intermediates in the synthesis of complex organic molecules and have applications in creating functionalized isoindolinone and isobenzofuranimine derivatives through palladium iodide-catalyzed multicomponent carbonylative approaches. These methodologies demonstrate the utility of furan compounds in constructing diverse and complex organic structures (Mancuso et al., 2014).

Pharmacological Activities

While avoiding specific details on drug use and dosage, it's noteworthy to mention that research on furan derivatives includes studying their pharmacological activities. For instance, novel furanyl compounds derived from natural sources have been investigated for their anti-inflammatory, antioxidant, and anti-diabetic properties. These studies contribute to the understanding of the therapeutic potential of furan compounds in treating various diseases (Makkar & Chakraborty, 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-13-6-2-3-7-14(13)18(20)19-12-15(16-8-4-10-21-16)17-9-5-11-22-17/h2-11,15H,12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZIYBZNXWSHIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyano-N-(3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide](/img/structure/B2868654.png)

![N-(1-Cyanobutyl)-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2868657.png)

![1-[3,5-Bis(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2868658.png)

![1,4-Dioxaspiro[4.5]decan-8-yl benzoate](/img/structure/B2868664.png)

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline](/img/structure/B2868671.png)

![(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid hydrate](/img/structure/B2868676.png)